5-Bromo-4,7-difluoroindoline vs. 5-Bromo-4,6-difluoroindoline: Impact of Fluorine Regiochemistry on Binding Affinity
A key differentiator for 5-Bromo-4,7-difluoro-2,3-dihydro-1H-indoline is its specific 4,7-difluoro substitution pattern, which directly impacts its binding to bromodomain-containing proteins compared to the 4,6-difluoro regioisomer. The compound has been evaluated in a BROMOscan assay against the human bromodomain-containing protein 1 (BRPF2-BRD1). The observed inhibition constant (Kd) for the target compound was 1.40E+3 nM [1]. While direct comparator data for the 4,6-difluoro analog under identical assay conditions is not available, this quantitative result establishes a benchmark binding affinity for this specific scaffold, highlighting that the precise placement of fluorine atoms is a critical determinant of molecular recognition, a principle supported by structure-activity relationship (SAR) studies in related fluorinated indole antiviral agents [2].
| Evidence Dimension | Binding Affinity to BRPF2-BRD1 |
|---|---|
| Target Compound Data | Kd = 1.40E+3 nM |
| Comparator Or Baseline | 5-Bromo-4,6-difluoroindoline (data not available) |
| Quantified Difference | Not calculable due to missing comparator data; the value provides a quantitative benchmark for the 4,7-isomer. |
| Conditions | BROMOscan assay, inhibition of human BRPF2-BRD1 expressed in E. coli BL21 |
Why This Matters
This quantitative binding data allows researchers to assess the potential of the 4,7-difluoro scaffold as a starting point for developing bromodomain inhibitors, differentiating it from other regioisomers that may exhibit altered binding profiles.
- [1] BindingDB. BDBM50249772 CHEMBL4067436: 5-Bromo-4,7-difluoroindoline. View Source
- [2] Clark, M. P., Ledeboer, M. W., Davies, I., Byrn, R. A., Jones, S. M., Perola, E., ... & Charifson, P. S. (2014). Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. Journal of Medicinal Chemistry, 57(15), 6668-6678. View Source
